molecular formula C8H8N4O2 B13612220 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid

1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13612220
M. Wt: 192.17 g/mol
InChI Key: CJVFVBJENHBBOL-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both pyrazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or imidazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
  • 3-(2-methyl-1H-imidazol-1-yl)benzoic acid
  • 3-(3-methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid

Uniqueness

1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both pyrazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various applications.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-11-3-2-7(10-11)12-4-6(8(13)14)9-5-12/h2-5H,1H3,(H,13,14)

InChI Key

CJVFVBJENHBBOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

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